L-Noradrenaline bitartrate
Overview
Description
L-Noradrenaline bitartrate, also known as Norepinephrine bitartrate, is a sympathomimetic hormone and neurotransmitter . It is a widespread central and autonomic neurotransmitter secreted by the adrenal medulla . The principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arises from the locus ceruleus .
Synthesis Analysis
The synthesis of norepinephrine involves taking 3, 4-dihydroxy-2 ‘-chloroacetophenone or 3, 4-dihydroxy-2’ -bromoacetophenone as a raw material, reacting with a chiral compound in a polar aprotic solvent, reducing by a reducing agent, and carrying out a catalytic hydrogenation reaction . Another method involves reacting hydrogen cyanide with 3,4-diacetoxybenzaldehyde in the presence of an enzyme to produce a cyanohydrin which is then reduced and deacetylated to give dl-noradrenaline .
Molecular Structure Analysis
The molecular formula of L-Noradrenaline bitartrate is C8H11NO3·C4H6O6·H2O, and its molecular weight is 337.28 .
Chemical Reactions Analysis
Noradrenaline bitartrate acts as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It also directly stimulates the beta-adrenergic receptors of the heart (beta1-adrenergic receptors), but not those of the bronchi or peripheral blood vessels .
Physical And Chemical Properties Analysis
L-Noradrenaline bitartrate is a solid substance at 20 degrees Celsius . .
Scientific Research Applications
Cardiovascular Applications
Intravenous L-noradrenaline has been utilized to combat hypotension in conditions like severe hemorrhage and spontaneous cardiac infarction. It can increase coronary blood flow, thus protecting the myocardium in cases of hemorrhage not responding quickly to blood transfusion (Walker et al., 1960).
Chemical Stability and Solubility
The racemization of L-noradrenaline bitartrate solutions, catalyzed by the hydronium ion, was studied concerning ionic strength and polarity of the medium. This research is significant for understanding the chemical stability of the drug in different environments (El-Nimr et al., 1975).
Thermoregulatory Effects
Research on the effects of noradrenaline bitartrate injected into the rat spinal subarachnoid space has been conducted to understand its thermoregulatory impacts. This kind of study helps in comprehending how noradrenaline influences body temperature regulation (LoPachin & Rudy, 1982).
Physicochemical Stability
The physicochemical stability of concentrated solutions of noradrenaline bitartrate in polypropylene syringes was evaluated for use in intensive care units. This research is crucial for ensuring the safe and effective administration of the drug in a clinical setting (Lardinois et al., 2018).
Behavioral and Neural Effects
Studies have explored the effects of intrahypothalamic injections of noradrenaline on behavioral thermoregulation and associated skin temperature levels in rats. This research contributes to understanding the neurological and behavioral impacts of noradrenaline (Avery & Penn, 1973).
Interaction with Other Substances
Research on the interaction of noradrenaline with other substances, like adrenaline and isoprenaline, has been conducted to understand the modulation of noradrenaline release in vivo. This is vital for comprehending the drug's broader pharmacological interactions (Schmidt et al., 1984).
Safety And Hazards
Future Directions
Research has shown a central role of noradrenaline in cognition and cognitive dysfunction in neurodegenerative diseases including Parkinson’s disease, Alzheimer’s disease, Huntington disease, frontotemporal lobar degeneration, and multiple system atrophy . This points the way forward to new therapeutic strategies for selective and non-selective noradrenergic treatments .
properties
IUPAC Name |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPNNLQNNJQYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Noradrenaline bitartrate | |
CAS RN |
51-40-1, 71827-07-1 | |
Record name | Noradrenaline bitartrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NORADREALINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norepinephrine hydrogen tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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